

# Determining PFOS in Aqueous Film-Forming Foams (AFFF): Application Notes and Protocols

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## Compound of Interest

Compound Name: Potassium  
perfluorooctanesulfonate

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This document provides detailed methodologies for the determination of Perfluorooctanesulfonic acid (PFOS) in aqueous film-forming foam (AFFF) formulations. The protocols described herein are based on established analytical techniques, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of per- and polyfluoroalkyl substances (PFAS).

## Introduction

Aqueous film-forming foams are highly effective for extinguishing flammable liquid fires and have been widely used in firefighting applications.[1] Historically, many AFFF formulations contained significant concentrations of PFOS, a persistent organic pollutant with known bioaccumulative and toxic properties.[2] Regulatory bodies worldwide have implemented strict limits on the presence of PFOS in various matrices, including AFFF.[3] Accurate and reliable analytical methods are therefore crucial for monitoring PFOS levels in existing AFFF stockpiles, ensuring the efficacy of AFFF replacement programs, and assessing environmental contamination.[4][5]

This application note details the necessary steps for sample preparation, instrumental analysis, and data interpretation for the quantification of PFOS in AFFF. It also includes a protocol for the Total Oxidizable Precursor (TOP) assay, which provides an estimation of the total concentration of PFOS precursors that can be chemically transformed into PFOS.

## Experimental Protocols

### Sample Preparation: Solid Phase Extraction (SPE)

Due to the high concentration of PFOS and the complexity of the AFFF matrix, a dilution and clean-up step is essential prior to instrumental analysis.<sup>[1][6]</sup> Solid Phase Extraction (SPE) with a Weak Anion Exchange (WAX) cartridge is a commonly employed technique for this purpose.<sup>[3][7]</sup>

#### Materials:

- AFFF sample
- Methanol (LC-MS grade)
- Deionized water (18 MΩ·cm)
- Ammonium hydroxide solution (2% in methanol)
- Acetic acid
- Polypropylene vials
- Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)<sup>[8]</sup>
- SPE vacuum manifold

#### Procedure:

- **Sample Dilution:** Accurately dilute the AFFF concentrate in deionized water. A typical dilution factor is 1:1000 (v/v), but this may need to be adjusted based on the expected PFOS concentration. A pre-screening of the sample may be necessary to determine the optimal dilution.<sup>[1][6]</sup>
- **SPE Cartridge Conditioning:**
  - Pass 5 mL of 2% ammonium hydroxide in methanol through the WAX cartridge.<sup>[9]</sup>
  - Pass 5 mL of methanol through the cartridge.

- Pass 5 mL of deionized water through the cartridge to equilibrate. Do not allow the cartridge to go dry.[\[10\]](#)
- Sample Loading: Load 1 mL of the diluted AFFF sample onto the conditioned WAX cartridge at a low flow rate (approximately 1-2 mL/min).
- Cartridge Washing:
  - Wash the cartridge with 5 mL of deionized water to remove interfering matrix components.
  - Dry the cartridge under vacuum for 5-10 minutes.
- Elution:
  - Elute the retained PFOS from the cartridge with two aliquots of 4 mL of 2% ammonium hydroxide in methanol.[\[9\]](#)
- Solvent Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  - Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.[\[10\]](#)
  - Add 25 µL of acetic acid to the final extract before LC-MS/MS analysis.[\[7\]](#)
  - Vortex the sample and transfer it to a polypropylene autosampler vial.

## Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of PFOS due to its high sensitivity and selectivity.[\[11\]](#)[\[12\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

## LC Parameters:

Parameter	Value
Analytical Column	C18 column (e.g., 2.1 mm x 100 mm, 3 $\mu$ m)[6]
Mobile Phase A	2 mmol/L Ammonium Acetate in Water/Acetonitrile (95/5)[6]
Mobile Phase B	Acetonitrile[6]
Flow Rate	0.4 mL/min[12]
Injection Volume	10 $\mu$ L[12]
Column Temperature	40°C
Gradient	10% B for 0.5 min, ramp to 95% B by 14 min, hold at 100% B by 14.5 min[13]

## MS/MS Parameters (for PFOS):

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z)	499
Product Ions (m/z)	80 (quantifier), 99 (qualifier)
Collision Energy	Optimized for the specific instrument
Dwell Time	50 ms

## Total Oxidizable Precursor (TOP) Assay

The TOP assay is a method to estimate the concentration of PFOS precursors in a sample by chemically oxidizing them to perfluoroalkyl carboxylic acids (PFCAs), which can then be measured by LC-MS/MS.[3][14] The difference in PFCA concentrations before and after oxidation provides an indication of the precursor content.[1]

#### Materials:

- Diluted AFFF sample
- Potassium persulfate ( $K_2S_2O_8$ )
- Sodium hydroxide (NaOH)
- Heating block or water bath

#### Procedure:

- Sample Preparation: Take an aliquot of the diluted AFFF sample.
- Oxidation:
  - Add sodium hydroxide to the sample to achieve a final concentration of 0.125 M.[\[3\]](#)
  - Add potassium persulfate to the sample to achieve a final concentration of 60 mM.[\[3\]](#)
- Incubation: Heat the sample at 85°C for 6 hours.[\[3\]](#)
- Neutralization and Analysis:
  - After cooling, neutralize the sample.
  - Analyze the sample for PFCA's using the LC-MS/MS method described above.
- Calculation: The concentration of oxidizable precursors is determined by subtracting the initial PFCA concentrations from the PFCA concentrations measured after the TOP assay.

## Data Presentation

The following tables summarize typical quantitative data associated with the analysis of PFOS in AFFF.

Table 1: LC-MS/MS Method Performance

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.6 - 5.4 ng/L	[12]
Limit of Quantitation (LOQ)	10 ng/mL (in product)	[1]
Recovery	84 - 113%	[12]
Calibration Range	5 - 200 ng/L	[12]

Table 2: Example Concentrations of PFOS in AFFF Formulations

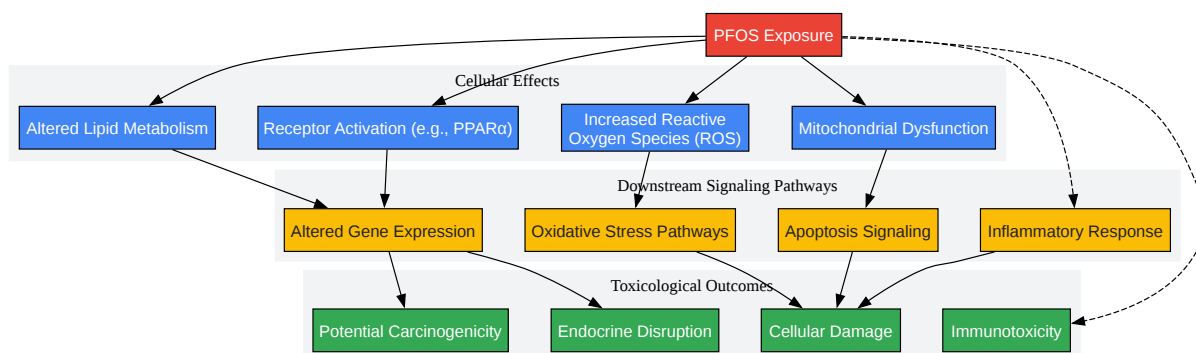
AFFF Type	PFOS Concentration	Reference
Legacy PFOS-based AFFF	Can reach up to 6% (v/v)	[7]
Fluorotelomer-based AFFF	May contain trace amounts	[15]

## Visualizations



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Caption: Experimental workflow for the determination of PFOS in AFFF.



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Caption: Simplified diagram of PFOS-induced toxicological signaling pathways.

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- To cite this document: BenchChem. [Determining PFOS in Aqueous Film-Forming Foams (AFFF): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128484#method-for-determining-pfos-in-aqueous-film-forming-foams-afff]

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